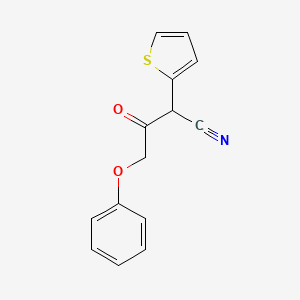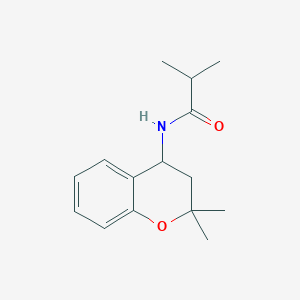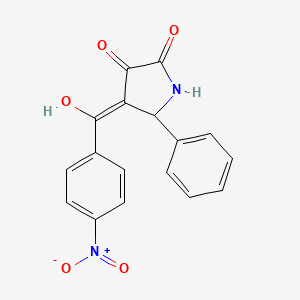![molecular formula C16H24N2O5S B5354398 1-[(4-ethoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)-3-piperidinecarboxamide](/img/structure/B5354398.png)
1-[(4-ethoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-ethoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)-3-piperidinecarboxamide, also known as EPPIC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. EPPIC is a piperidinecarboxamide derivative, which has been found to exhibit potent and selective inhibitory activity against a range of enzymes.
Mecanismo De Acción
The mechanism of action of 1-[(4-ethoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)-3-piperidinecarboxamide involves the inhibition of the enzymes cathepsin K, cathepsin L, and papain. These enzymes are involved in the degradation of extracellular matrix proteins, which are essential for the maintenance of bone integrity. Inhibition of these enzymes leads to the prevention of bone resorption and the preservation of bone mass. Additionally, this compound has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against cathepsin K, cathepsin L, and papain. Inhibition of these enzymes leads to the prevention of bone resorption, which is essential for the maintenance of bone mass. Additionally, this compound has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. However, the exact biochemical and physiological effects of this compound are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(4-ethoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)-3-piperidinecarboxamide in lab experiments is its potent and selective inhibitory activity against a range of enzymes. This makes it an ideal candidate for studying the role of these enzymes in disease pathogenesis. Additionally, this compound has been found to exhibit low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 1-[(4-ethoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)-3-piperidinecarboxamide. One area of research is the development of this compound analogs with improved potency and selectivity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its biochemical and physiological effects. Furthermore, the potential use of this compound in the treatment of other diseases, such as cancer and rheumatoid arthritis, needs to be explored further. Finally, the development of novel drug delivery systems for this compound could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Métodos De Síntesis
The synthesis of 1-[(4-ethoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)-3-piperidinecarboxamide involves a multi-step process that starts with the reaction of 4-ethoxyaniline with p-toluenesulfonyl chloride to form 4-ethoxyphenylsulfonyl chloride. This intermediate is then reacted with 3-piperidinecarboxylic acid in the presence of triethylamine to form the desired product, this compound. The final compound is purified using column chromatography to obtain a high degree of purity.
Aplicaciones Científicas De Investigación
1-[(4-ethoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)-3-piperidinecarboxamide has been extensively studied for its potential use in treating various diseases. It has been found to exhibit potent and selective inhibitory activity against a range of enzymes, including but not limited to, cathepsin K, cathepsin L, and papain. These enzymes play a crucial role in the pathogenesis of several diseases, including osteoporosis, cancer, and rheumatoid arthritis. Therefore, this compound has been investigated as a potential therapeutic agent for these diseases.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-2-23-14-5-7-15(8-6-14)24(21,22)18-10-3-4-13(12-18)16(20)17-9-11-19/h5-8,13,19H,2-4,9-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTTYASJBCESLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5354323.png)
![5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5354328.png)
![8-(2-methoxy-4-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}phenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5354335.png)
![5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5354344.png)
![3-allyl-5-{4-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5354348.png)
![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-methyl-1,4-diazepane](/img/structure/B5354357.png)
![3-(1H-indol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5354360.png)
![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5354361.png)

![(1R*,5S*,6r)-3-(2-hydroxy-3,5-dimethylbenzyl)-N-methyl-N-(pyrazin-2-ylmethyl)-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5354378.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-isopropylbenzamide](/img/structure/B5354381.png)

![methyl 4-[({1-[(diethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5354395.png)
